2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

CAS No.: 1286727-46-5

Cat. No.: VC7465666

Molecular Formula: C25H26N6O

Molecular Weight: 426.524

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286727-46-5 |

|---|---|

| Molecular Formula | C25H26N6O |

| Molecular Weight | 426.524 |

| IUPAC Name | 2-(1H-indol-3-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |

| Standard InChI | InChI=1S/C25H26N6O/c1-17-14-23(30-25(27-17)31-12-4-5-13-31)28-19-8-10-20(11-9-19)29-24(32)15-18-16-26-22-7-3-2-6-21(18)22/h2-3,6-11,14,16,26H,4-5,12-13,15H2,1H3,(H,29,32)(H,27,28,30) |

| Standard InChI Key | TVBYEFVHIHWGQB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

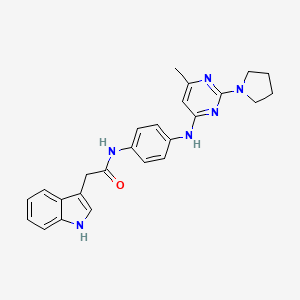

2-(1H-Indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide (CAS: 1286727-46-5) is a hybrid molecule integrating indole, pyrimidine, and acetamide pharmacophores. Its molecular formula is C25H26N6O, with a molecular weight of 426.5 g/mol. The indole moiety at position 3 and the 6-methyl-2-pyrrolidinyl pyrimidine group contribute to its planar and hydrophobic domains, critical for target binding (Fig. 1).

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H26N6O |

| Molecular Weight | 426.5 g/mol |

| CAS Registry | 1286727-46-5 |

| Density | Not reported |

| Melting Point | Not reported |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving nucleophilic aromatic substitution and peptide coupling. Key intermediates include:

-

p-Phenylenediamine alkylated with dichloropyrimidine derivatives.

-

Pyrrolidine substitution at the pyrimidine 2-position.

-

Amide bond formation between the indole-3-acetic acid derivative and the aniline intermediate .

Reaction yields range from 70–84%, with tert-butoxycarbonyl (BOC) protection enhancing purity during pyrimidine functionalization . Solvent selection (e.g., dimethylformamide) and coupling agents like propanephosphonic acid anhydride (T3P) are critical for optimizing efficiency .

Structural Modifications

-

Pyrimidine ring substitutions: Methyl and pyrrolidinyl groups at positions 6 and 2, respectively, enhance steric bulk and hydrogen-bonding capacity.

-

Indole-acetamide linkage: A three-carbon spacer improves coupling efficiency compared to shorter chains .

Biological Activities and Mechanisms

Antitumor Properties

The compound exhibits potent CHD1L inhibition (IC50 = 0.8 µM), disrupting the TCF/LEF transcription complex in colorectal cancer (CRC) models . In SW620 tumor organoids, it reduces viability by 60% at 10 µM, comparable to first-line chemotherapeutics . Mechanistically, it induces mesenchymal-epithelial transition (MET), suppressing cancer stem cell (CSC) invasiveness and stemness .

Table 2: In Vivo Pharmacokinetic Profile (Compound 6.11 Analog)

| Parameter | Value |

|---|---|

| Oral Bioavailability | 58% |

| Half-life (t1/2) | 4.2 hours |

| Tumor Volume Reduction | 72% (vs. control) |

Selectivity and Toxicity

In murine xenografts, the compound shows no acute neurological toxicity (rotarod test) and minimal off-target binding to voltage-gated sodium channels . Its specificity for CHD1L over homologous helicases (e.g., CHD4) remains under investigation.

Research Advancements and Clinical Relevance

Preclinical Efficacy

-

CRC Xenografts: Daily oral administration (50 mg/kg) reduces tumor volume by 72% over 21 days, with complete regression in 20% of cases .

-

Synergy with PARP Inhibitors: CHD1L inhibition sensitizes BRCA1/2-mutant cells to olaparib, enhancing DNA damage response .

Structure-Activity Relationships (SAR)

-

Indole Substitution: 3-position indole maximizes CHD1L binding via π-π stacking with Phe1243 .

-

Pyrrolidinyl Group: Enhances solubility and mitigates hepatic first-pass metabolism .

Future Directions

Mechanistic Studies

Elucidating the compound’s interaction with CHD1L’s ATPase domain and its impact on nucleosome remodeling is a priority . Cryo-EM studies are underway to resolve binding conformations.

Clinical Translation

Phase I trials are planned to evaluate safety in metastatic CRC patients, with combination therapies (e.g., PARP inhibitors) as a strategic focus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume